

# What is the chemical structure of 13-Methyltricosanoyl-CoA?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 13-Methyltricosanoyl-CoA

Cat. No.: B15551629

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## An In-depth Technical Guide to 13-Methyltricosanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**13-Methyltricosanoyl-CoA** is a complex biomolecule belonging to the class of very-long-chain fatty acyl-CoAs (VLCFA-CoAs), distinguished by a branched-chain structure. While specific research on this particular molecule is limited, this guide provides a comprehensive overview of its chemical nature, and places it within the broader context of branched-chain VLCFA metabolism. The synthesis, metabolic significance, and analytical methodologies pertinent to this class of molecules are detailed to support further investigation by researchers and professionals in drug development and metabolic studies.

### Chemical Structure and Properties

**13-Methyltricosanoyl-CoA** is the coenzyme A thioester of 13-methyltricosanoic acid. The structure consists of a long 23-carbon fatty acid chain with a methyl group at the 13th carbon, attached to a coenzyme A molecule. Coenzyme A itself is a complex molecule composed of  $\beta$ -mercaptopethylamine, pantothenic acid (vitamin B5), and adenosine triphosphate (ATP). This coenzyme plays a crucial role in the metabolism of fatty acids.[\[1\]](#)

## Molecular Data

Quantitative data for **13-Methyltricosanoyl-CoA** is primarily limited to its fundamental molecular properties.

Property	Value	Source
Molecular Formula	C45H82N7O17P3S	<a href="#">[2]</a>
Molecular Weight	1118.16 g/mol	<a href="#">[2]</a>
Canonical SMILES	<chem>O[C@H]1--INVALID-LINK--(O)=O)COP(OP(OCC(C)(C)--INVALID-LINK--C(NCCC(NCCSC(CCCCCC(CCCCC(C)C)=O)=O)=O)(O)=O&gt;C@@HN2C3=NC=NC(N)=C3N=C2</chem>	<a href="#">[1]</a>

Note: Further physicochemical properties such as melting point, boiling point, and solubility are not readily available in published literature and would require experimental determination.

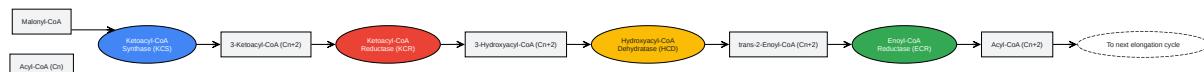
## Metabolic Context: Synthesis of Branched-Chain Very-Long-Chain Fatty Acids

While a specific pathway involving **13-Methyltricosanoyl-CoA** is not detailed in the literature, its structure strongly suggests it is synthesized via the general fatty acid elongation pathway, with modifications to incorporate a branched-chain starter unit. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, are synthesized in the endoplasmic reticulum.[\[3\]](#) The process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer.[\[4\]](#)

The synthesis of a branched-chain VLCFA like **13-methyltricosanoyl-CoA** would likely involve a branched-chain acyl-CoA as a starting substrate for the fatty acid elongation machinery.

## Generalized VLCFA Elongation Pathway

The elongation of fatty acids is a cyclical process involving four key enzymatic reactions. This cycle is repeated until the desired chain length is achieved.



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Generalized Fatty Acid Elongation Cycle.

## Experimental Protocols

There are no specific experimental protocols published for **13-Methyltricosanoyl-CoA**. However, a general methodology for the extraction and analysis of long-chain acyl-CoAs from biological samples is applicable. The following protocol is a composite based on established methods for acyl-CoA analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Protocol: Extraction and Analysis of Long-Chain Acyl-CoAs from Tissue

Objective: To extract and quantify long-chain acyl-CoAs, such as **13-Methyltricosanoyl-CoA**, from a given tissue sample.

### Materials:

- Tissue sample (e.g., liver, brain), flash-frozen in liquid nitrogen.
- Homogenizer (e.g., Potter-Elvehjem).
- Solvents: Isopropanol, Acetonitrile, HPLC-grade water.

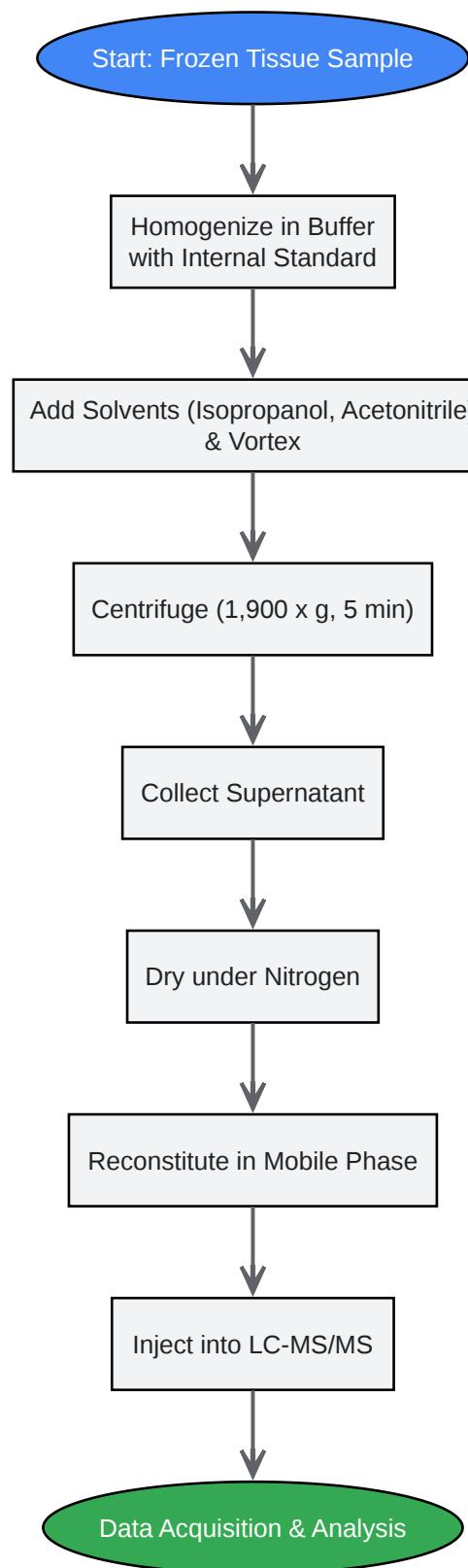
- Internal standards (e.g., a deuterated or C17-acyl-CoA).
- Extraction Buffer: 100 mM KH<sub>2</sub>PO<sub>4</sub>, pH 4.9.
- Saturated (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub> solution.
- Centrifuge capable of 2,000 x g.
- HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).
- Reversed-phase C18 HPLC column.

**Methodology:**

- Sample Preparation:
  1. Weigh approximately 50 mg of frozen tissue.
  2. In a glass homogenizer, add 2 mL of cold extraction buffer and the internal standard.
  3. Add the frozen tissue and homogenize thoroughly on ice.
- Extraction:
  1. To the homogenate, add 2 mL of isopropanol and homogenize again.
  2. Add 0.25 mL of saturated (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub> and 4 mL of acetonitrile.
  3. Vortex the mixture vigorously for 5 minutes.
  4. Centrifuge at 1,900 x g for 5 minutes at 4°C.
  5. Carefully collect the upper organic phase containing the acyl-CoAs.
- Sample Cleanup (if necessary):
  1. The collected supernatant can be further purified using solid-phase extraction (SPE) with a suitable cartridge to remove interfering lipids.

- LC-MS/MS Analysis:
  1. Evaporate the solvent from the supernatant under a stream of nitrogen.
  2. Reconstitute the sample in a suitable volume of the initial mobile phase.
  3. Inject the sample onto the LC-MS/MS system.
- 4. Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution, typically using a mobile phase consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic component like acetonitrile or methanol.
- 5. Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the acyl-CoAs of interest.

## Experimental Workflow Diagram



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Workflow for Acyl-CoA Extraction and Analysis.

## Biological Significance and Future Directions

The presence of a methyl branch in the fatty acid chain of **13-Methyltricosanoyl-CoA** suggests a role in complex lipid structures or specific metabolic pathways that differ from those of straight-chain fatty acids. Branched-chain fatty acids are known components of bacterial cell membranes and can influence membrane fluidity. In mammals, they can be derived from the catabolism of branched-chain amino acids.<sup>[5]</sup>

The specific biological function of **13-Methyltricosanoyl-CoA** remains to be elucidated. Future research should focus on:

- Identification in Biological Systems: Determining the tissues and organisms in which this molecule is present.
- Biosynthetic Pathway: Identifying the specific enzymes responsible for its synthesis.
- Functional Roles: Investigating its role in membrane biology, cell signaling, or as a substrate for further metabolic conversions.

Given the growing interest in lipidomics and the role of lipids in metabolic diseases, a detailed understanding of the metabolism and function of unique acyl-CoAs like **13-Methyltricosanoyl-CoA** could open new avenues for therapeutic intervention.

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- To cite this document: BenchChem. [What is the chemical structure of 13-Methyltricosanoyl-CoA?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551629#what-is-the-chemical-structure-of-13-methyltricosanoyl-coa]

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